molecular formula C21H21N5O2 B2905030 (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1219915-26-0

(Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2905030
CAS No.: 1219915-26-0
M. Wt: 375.432
InChI Key: HSYSIJWBRZVKFR-YFHOEESVSA-N
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Description

(Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound. It features a complex structure with multiple functional groups, including an oxadiazole ring, a pyridine ring, a piperazine ring, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridine ring synthesis: This might involve the condensation of suitable aldehydes or ketones with ammonia or amines.

    Piperazine ring formation: This can be synthesized via the reaction of diethanolamine with ammonia or other amines.

    Coupling reactions: The final compound is formed by coupling the intermediate products under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the oxadiazole or pyridine rings.

    Substitution: The piperazine ring may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: The compound may be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets.

Medicine

    Therapeutic Agents: Research may focus on its efficacy and safety as a therapeutic agent for various diseases.

Industry

    Chemical Industry: Applications in the synthesis of other complex organic molecules.

    Pharmaceutical Industry: Use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one analogs: Compounds with slight modifications to the structure.

    Other oxadiazole-containing compounds: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

    Structural Features: The unique combination of functional groups in this compound may confer distinct biological activities.

    Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.

Properties

IUPAC Name

(Z)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-16-23-21(24-28-16)18-8-9-19(22-15-18)25-11-13-26(14-12-25)20(27)10-7-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYSIJWBRZVKFR-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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